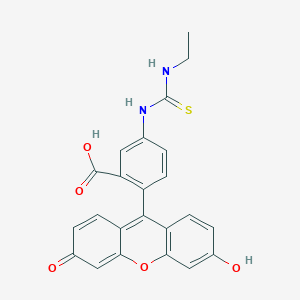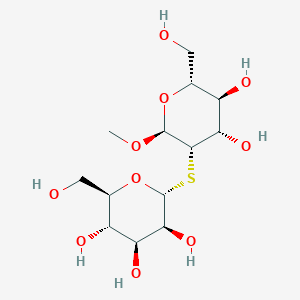
Deglucobalhimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deglucobalhimycin is a glycopeptide antibiotic derived from the bacterium Amycolatopsis sp. It is structurally related to vancomycin and balhimycin, and it is known for its ability to bind to bacterial cell wall precursors, thereby inhibiting cell wall synthesis . This compound is particularly significant in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deglucobalhimycin is synthesized through a series of complex chemical reactions involving the coupling of amino acids and glycosylation steps. The synthesis typically begins with the preparation of the peptide backbone, followed by the attachment of sugar moieties. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Amycolatopsis sp. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic. Advanced chromatographic techniques are employed to achieve high purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Deglucobalhimycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target specific functional groups within the peptide backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include modified glycopeptide structures with altered biological activities. These modifications can enhance the antibiotic’s efficacy or reduce its susceptibility to bacterial resistance mechanisms .
Aplicaciones Científicas De Investigación
Deglucobalhimycin has a wide range of scientific research applications:
Mecanismo De Acción
Deglucobalhimycin exerts its effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .
Comparación Con Compuestos Similares
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Balhimycin: Closely related to deglucobalhimycin, with slight variations in its glycosylation pattern.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its binding affinity and spectrum of activity. This uniqueness makes it a valuable compound for studying the structure-activity relationships of glycopeptide antibiotics and for developing new derivatives with improved properties .
Propiedades
Fórmula molecular |
C60H65Cl2N9O20 |
|---|---|
Peso molecular |
1303.1 g/mol |
Nombre IUPAC |
(1R,2S,18R,19R,22R,25R,28R,40R)-2-[(2R,4R,6R)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33-,34-,42+,44-,45-,46-,47-,48-,49-,51+,59-/m1/s1 |
Clave InChI |
ABWSMPORYONAHZ-MLCXWKRQSA-N |
SMILES isomérico |
C[C@@H]1C([C@](C[C@@H](O1)O[C@@H]2[C@@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


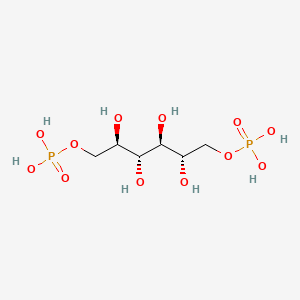
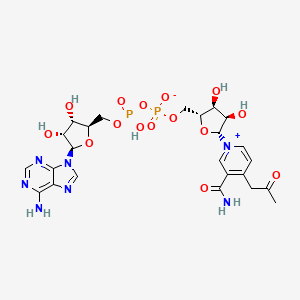
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
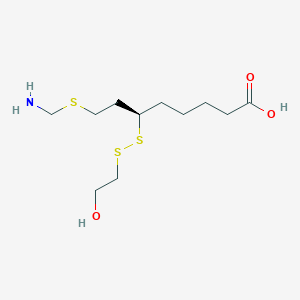
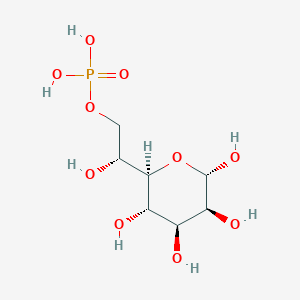
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)

